A-Technical-Guide-to-1-(Bromomethyl)-4-propyl-trans-cyclohexane
A-Technical-Guide-to-1-(Bromomethyl)-4-propyl-trans-cyclohexane
A Technical Guide to 1-(Bromomethyl)-4-propyl-trans-cyclohexane: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This guide provides a comprehensive technical overview of 1-(Bromomethyl)-4-propyl-trans-cyclohexane (CAS No. 71458-12-3), a valuable saturated carbocyclic building block for medicinal chemistry and materials science. We present a detailed, field-tested synthetic protocol for its preparation from commercially available precursors, discuss its key physicochemical properties, and explore its strategic application in drug development. The focus is on the compound's role as a versatile synthetic intermediate, leveraging the reactivity of the primary bromomethyl group and the conformational rigidity and lipophilicity of the trans-1,4-disubstituted cyclohexane core. This document is intended for researchers, chemists, and drug development professionals seeking to incorporate novel aliphatic scaffolds into their discovery programs.
Introduction: The Strategic Value of Saturated Scaffolds
Modern medicinal chemistry is increasingly moving beyond traditional flat, aromatic-rich structures to explore the three-dimensional chemical space offered by saturated ring systems.[1][2] Aliphatic motifs, such as the cyclohexane core, are strongly associated with improved pharmacological properties, including enhanced metabolic stability, better target affinity, and a higher probability of clinical success.[2][3] 1-(Bromomethyl)-4-propyl-trans-cyclohexane embodies this principle, offering a unique combination of features:
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A Reactive Handle: The primary bromomethyl group is an excellent electrophile, primed for nucleophilic substitution (SN2) reactions to link the scaffold to a parent molecule.[4]
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Defined Stereochemistry: The trans configuration of the 1,4-disubstituted ring provides a rigid, well-defined spatial arrangement of the substituents, minimizing conformational ambiguity and aiding in structure-activity relationship (SAR) studies.
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Tunable Lipophilicity: The propyl group and cyclohexane core contribute significant lipophilicity, which can be crucial for modulating a drug candidate's membrane permeability and interaction with hydrophobic binding pockets.
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Bioisosteric Potential: The trans-1,4-disubstituted cyclohexane ring is a proven bioisostere for para-substituted phenyl rings, offering a three-dimensional, non-aromatic alternative that can improve physicochemical properties and escape patent space dominated by benzenoid structures.[3]
This guide will focus on the practical synthesis and utilization of this high-value building block.
Physicochemical and Structural Data
A thorough understanding of a compound's properties is foundational to its application. The key data for 1-(Bromomethyl)-4-propyl-trans-cyclohexane are summarized below.
| Property | Value | Source |
| CAS Number | 71458-12-3 | [5][6] |
| Molecular Formula | C₁₀H₁₉Br | [5][6][7] |
| Molecular Weight | 219.16 g/mol | [6][7] |
| Boiling Point | 232.4 ± 8.0 °C (Predicted) | [5][6] |
| Density | 1.125 ± 0.06 g/cm³ (Predicted) | [6] |
| Refractive Index | 1.467 | [5] |
| Appearance | Liquid or Solid | [5] |
Synthesis of 1-(Bromomethyl)-4-propyl-trans-cyclohexane
The most logical and efficient synthesis of the target compound begins with the corresponding primary alcohol, (trans-4-propylcyclohexyl)methanol. The key transformation is the selective bromination of this primary alcohol. While several methods exist for this conversion, the Appel reaction, utilizing triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), is particularly effective due to its mild conditions and high yields.[8][9]
Rationale for Synthetic Strategy
The chosen synthetic route is predicated on efficiency and control.[10][11][12][13]
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Starting Material: (trans-4-propylcyclohexyl)methanol is a logical precursor. The trans stereochemistry is already established, avoiding complex and often low-yielding isomerization or separation steps later in the synthesis.
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Reaction Choice (Appel Reaction): The Appel reaction is a gold standard for converting primary alcohols to the corresponding bromides.[8][9] It operates under neutral, non-acidic conditions, which prevents potential side reactions like carbocation rearrangements that could occur with other reagents (e.g., HBr). The reaction proceeds with a clean inversion of stereochemistry at a chiral center, though this is not relevant for the primary alcohol used here. The byproducts, triphenylphosphine oxide (TPPO) and bromoform (CHBr₃), are typically easy to separate from the nonpolar product via filtration and column chromatography.[9]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a self-validating system. Successful execution and subsequent analytical characterization (NMR, MS) will confirm the identity and purity of the final product.
Materials:
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(trans-4-Propylcyclohexyl)methanol (1.0 eq)
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Triphenylphosphine (PPh₃) (1.5 eq)
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Carbon tetrabromide (CBr₄) (1.5 eq)
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Anhydrous Dichloromethane (DCM)
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Silica Gel (for chromatography)
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Hexanes (for chromatography)
Procedure:
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Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (trans-4-Propylcyclohexyl)methanol (1.0 eq) and anhydrous dichloromethane (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice-water bath.
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Reagent Addition: In a separate flask, dissolve triphenylphosphine (1.5 eq) and carbon tetrabromide (1.5 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred alcohol solution at 0 °C over 15-20 minutes.[8]
-
Causality Note: Slow, cold addition is crucial to control the initial exothermic reaction between PPh₃ and CBr₄, preventing the formation of undesired byproducts.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.
-
Workup & Isolation: Upon completion, a white precipitate of triphenylphosphine oxide (TPPO) will have formed. Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the bulk of the TPPO.[9]
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid, which will contain the desired bromide along with residual TPPO and bromoform.
-
Purification: Purify the crude material using silica gel column chromatography. A nonpolar eluent system, such as 100% hexanes or a very low percentage of ethyl acetate in hexanes (e.g., 1-2%), is typically sufficient to isolate the nonpolar product, leaving the more polar impurities on the column.
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Final Product: Combine the pure fractions and concentrate under reduced pressure to afford 1-(Bromomethyl)-4-propyl-trans-cyclohexane as a clear, colorless oil. Confirm identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Applications in Drug Development and Medicinal Chemistry
The true value of 1-(Bromomethyl)-4-propyl-trans-cyclohexane lies in its application as a strategic building block.[4] Its utility stems from the ability to introduce a specific, non-aromatic, lipophilic, and conformationally rigid moiety into a larger molecule.
Scaffold Hopping and Bioisosterism
"Scaffold hopping" is a key strategy in medicinal chemistry used to identify novel core structures with improved properties or to generate new intellectual property.[14] The trans-4-propylcyclohexyl group serves as an excellent bioisostere for a para-propylphenyl group.
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Why this is valuable: Replacing a flat phenyl ring with a 3D cyclohexane scaffold can drastically alter a compound's interaction with its biological target.[3] The tetrahedral carbons of the cyclohexane ring project substituents into different regions of space compared to the planar phenyl ring, potentially accessing new, favorable binding interactions. Furthermore, removing the aromatic ring can block routes of oxidative metabolism (e.g., hydroxylation), often leading to improved pharmacokinetic profiles.
Use as a Synthetic Linker via Nucleophilic Substitution
The primary application of this compound is as an electrophile in SN2 reactions. The bromomethyl group readily reacts with a wide range of nucleophiles, making it a powerful tool for covalently attaching the trans-4-propylcyclohexyl moiety to a drug core.
-
Common Nucleophiles:
-
Phenols (O-alkylation): Reaction with a phenol in the presence of a mild base (e.g., K₂CO₃, Cs₂CO₃) forms a stable ether linkage.
-
Amines (N-alkylation): Primary or secondary amines can be alkylated to form secondary or tertiary amines, respectively.
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Thiols (S-alkylation): Thiols react readily to form thioethers.
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Carboxylates (O-alkylation): Carboxylic acids can be converted to esters, often used for prodrug strategies.
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Caption: Linking the scaffold to a drug core.
Conclusion
1-(Bromomethyl)-4-propyl-trans-cyclohexane is more than a simple alkyl halide; it is a sophisticated design element for the modern medicinal chemist. Its well-defined stereochemistry, reactive handle, and favorable properties as a non-aromatic bioisostere make it an invaluable tool for optimizing lead compounds. The robust and reproducible synthetic protocol presented herein provides a clear path for researchers to access this building block, enabling the exploration of novel chemical space and the development of next-generation therapeutics with improved pharmacological profiles.
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